Phccc
Overview
Description
It is particularly known for being a positive allosteric modulator at the metabotropic glutamate receptor 4 subtype and an agonist at the metabotropic glutamate receptor 6 subtype . This compound has shown potential anxiolytic effects in animal studies and has been suggested as a novel treatment for Parkinson’s disease .
Preparation Methods
The synthesis of N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide involves several steps. One common method includes the reaction of 7-hydroxyimino-1a,2,3,4-tetrahydrocyclopropa[b]chromen-1a-carboxylic acid with phenylamine under specific conditions The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction
Chemical Reactions Analysis
N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide has several scientific research applications:
Chemistry: It is used as a tool compound to study the modulation of metabotropic glutamate receptors.
Industry: While its industrial applications are limited, it is used in the development of new pharmacological agents targeting glutamate receptors.
Mechanism of Action
N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide exerts its effects by modulating metabotropic glutamate receptors. As a positive allosteric modulator of the metabotropic glutamate receptor 4 subtype, it enhances the receptor’s response to its natural ligand, glutamate . This modulation leads to various downstream effects, including neuroprotection and reduced glutamate release. The compound also acts as an agonist at the metabotropic glutamate receptor 6 subtype, further influencing glutamatergic signaling pathways .
Comparison with Similar Compounds
N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide is unique in its dual role as a positive allosteric modulator and an agonist at different metabotropic glutamate receptor subtypes. Similar compounds include:
CPCCOEt: Another modulator of metabotropic glutamate receptors, but with different selectivity and efficacy profiles.
These compounds differ in their selectivity, potency, and specific receptor targets, highlighting the unique properties of N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide in modulating glutamatergic signaling .
Properties
IUPAC Name |
(7E)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXPIEZPAXSELW-CYVLTUHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C\2C1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179068-02-1 | |
Record name | N-Phenyl-7-(hydroxyimino)cyclopropa(b)chromen-1a-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179068021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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